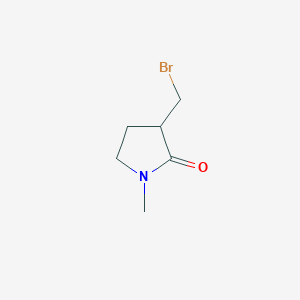![molecular formula C6H10ClNO2S B2407030 rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis CAS No. 2020124-08-5](/img/structure/B2407030.png)
rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.2.0]heptane-3-sulfonyl chloride, cis.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Researchers have explored the antiproliferative activity of compounds based on 2-azabicycloalkane skeletons, which include structures similar to rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis. These compounds have shown promising results in inhibiting the growth of selected cell lines, comparable to cisplatin, and exhibit lower toxicity to nonmalignant cells (Iwan et al., 2020).
Microbial Baeyer-Villiger Reaction
In another study, various bicyclic substrates, including those similar to this compound, were subjected to microbial Baeyer-Villiger reactions. This method was used to create a variety of lactones, showcasing the versatility of these bicyclic compounds in chemical transformations (Königsberger & Griengl, 1994).
PET Radioligand for Imaging
The potential of compounds like this compound, in the field of medical imaging has been explored. A study described the synthesis and evaluation of a related compound as a PET tracer for α7 nicotinic acetylcholine receptors, highlighting its ability to cross the blood-brain barrier and specifically label neuronal receptors (Gao et al., 2012).
Thermostable Signature Amidase in Synthesis
The use of a thermostable signature amidase in the synthesis of carbocyclic nucleosides was explored using a compound structurally related to this compound. This study demonstrates the enzyme's selective cleavage of specific enantiomers from racemic mixes, offering insights into potential industrial biotransformations (Toogood et al., 2004).
Enantiospecific Synthesis
Research on the enantiospecific synthesis of azabicycloheptane derivatives, closely related to this compound, has been conducted. This research provides insights into the synthesis of these compounds starting from simple materials, offering potential applications in drug synthesis and design (Houghton et al., 1993).
Eigenschaften
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c7-11(9,10)8-3-5-1-2-6(5)4-8/h5-6H,1-4H2/t5-,6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRZXALOYWMWKV-OLQVQODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN(C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)
![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)

![N-(2-ethoxyphenyl)-2-(propylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2406968.png)


